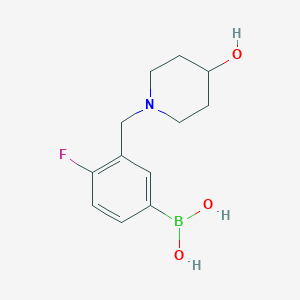

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Descripción

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a hydroxypiperidine-methyl group at the 3-position. This compound belongs to the arylboronic acid class, which is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials chemistry .

Propiedades

IUPAC Name |

[4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCNDEAZJHXFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stock Solution Preparation

To prepare stock solutions of 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid , the following volumes of solvent are recommended for different concentrations:

| Amount of Compound | 1 mM Solution | 5 mM Solution | 10 mM Solution |

|---|---|---|---|

| 1 mg | 3.9513 mL | 0.7903 mL | 0.3951 mL |

| 5 mg | 19.7566 mL | 3.9513 mL | 1.9757 mL |

| 10 mg | 39.5132 mL | 7.9026 mL | 3.9513 mL |

In Vivo Formulation

For in vivo studies, the compound is typically dissolved in a solvent like DMSO to create a master liquid, which is then mixed with other solvents to achieve a clear solution suitable for administration. Common methods include:

- DMSO + Corn Oil : Dissolve the compound in DMSO, then add corn oil and mix until clear.

- DMSO + PEG300 + Tween 80 + Water : Dissolve the compound in DMSO, add PEG300 and mix, then add Tween 80 and mix, finally add water and mix until clear.

Physical methods such as vortexing, ultrasound, or a hot water bath can aid in dissolving the compound.

Chemical Properties

- Molecular Formula : C12H17BFNO3

- Molecular Weight : 253.08 g/mol

- Solubility : The solubility of this compound varies with the solvent. It is generally more soluble in organic solvents like DMSO.

- Storage Conditions : Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation.

Research Findings

While specific research findings on 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid are limited, boronic acids are known for their role in cross-coupling reactions and as building blocks in organic synthesis. The incorporation of a piperidine group adds potential for biological activity, making this compound interesting for medicinal chemistry studies.

Análisis De Reacciones Químicas

Actividad Biológica

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a fluorine atom and a hydroxypiperidine moiety. This structure is significant for its interactions with biological targets.

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and certain enzymes involved in cancer cell proliferation. The presence of the piperidine group may enhance binding affinity to target proteins.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways crucial for cancer cell survival.

Table 1: Summary of Biological Activities

Case Studies

- In Vivo Studies : A study conducted on xenograft models demonstrated that administration of 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

- In Vitro Studies : Cell line assays revealed that the compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a potential therapeutic window for clinical applications.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid indicates favorable absorption and distribution characteristics. Toxicological assessments have shown that at therapeutic doses, the compound does not exhibit significant adverse effects on vital organs.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It plays a crucial role in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's ability to interact with biological targets makes it a potential candidate in drug development. Its structure allows it to form reversible covalent bonds with diol-containing biomolecules, which can be exploited in the design of enzyme inhibitors and other therapeutic agents .

Case Studies:

- Inhibition Studies : Research has demonstrated that boronic acids can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. This mechanism has been explored using derivatives similar to 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid .

Biological Probes

Due to its boronic acid functionality, this compound can serve as a probe for detecting cis-diol-containing biomolecules such as sugars and nucleotides. This application is particularly useful in biochemical assays where quantification of biomolecules is required .

Material Science

The unique properties of boronic acids allow their use in developing advanced materials, including polymers and sensors. The ability to form dynamic covalent bonds can lead to materials with tunable properties, suitable for various applications from drug delivery systems to environmental sensors .

Agricultural Chemicals

Research indicates that boronic acids can also be utilized in the development of herbicides and pesticides due to their ability to interact with specific biological pathways in plants .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid and related arylboronic acids:

Physicochemical Properties

- Solubility : The hydroxypiperidine group likely improves aqueous solubility compared to lipophilic analogs like 4-fluoro-3-(trifluoromethyl)phenylboronic acid .

- Stability : Boronic acids with electron-donating groups (e.g., methylthio) may exhibit greater stability under basic conditions, whereas the hydroxypiperidine analog could be sensitive to acidic hydrolysis .

Q & A

Q. Basic

- 1H NMR : Look for characteristic signals:

- Protons adjacent to the nitrogen in piperidine (δ 2.5–3.5 ppm, multiplet).

- Hydroxyl proton (broad peak at δ 1.5–2.5 ppm, exchangeable with D2O).

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and B-O vibrations (~1340–1390 cm⁻¹) .

- X-ray Crystallography : Resolve the spatial arrangement using SHELXL for refinement. Hydrogen-bonding networks involving the hydroxyl group can validate structural integrity .

How does the hydroxypiperidinylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Steric Hindrance : The bulky piperidine group may slow transmetalation in Suzuki reactions, requiring optimized Pd catalysts (e.g., XPhos Pd G3) and elevated temperatures (80–100°C).

- Hydrogen Bonding : The hydroxyl group can stabilize intermediates via intramolecular H-bonding with the boronic acid, potentially reducing protodeboronation.

- Experimental Design : Compare coupling yields with/without the hydroxypiperidine group using aryl halides (e.g., 4-bromotoluene). Monitor reaction progress via LC-MS .

What computational methods predict the conformational stability of this compound?

Q. Advanced

- DFT/B3LYP : Optimize geometry at the 6-311++G(d,p) basis set to analyze torsional angles between the hydroxypiperidine and phenylboronic acid moieties.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The hydroxyl group may form H-bonds with active-site residues .

- Software : Gaussian 09 for energy minimization; GaussView for visualization .

What strategies mitigate protodeboronation during storage or reactions?

Q. Advanced

- Stabilizing Agents : Add 1,4-dioxane or ethylene glycol to reduce boronic acid hydrolysis.

- pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent base-induced degradation.

- Low-Temperature Storage : Store at –20°C under inert atmosphere (Ar/N2).

- Validation : Monitor degradation via 11B NMR; compare with reference spectra of intact boronic acid .

How does the fluorine substituent affect electronic properties and reactivity?

Q. Advanced

- Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the boronic acid, enhancing Suzuki coupling rates with electron-rich aryl halides.

- 19F NMR : Use as a diagnostic tool (δ –110 to –120 ppm for meta-fluorine) to track reaction progress.

- Comparative Studies : Compare coupling efficiency with non-fluorinated analogs (e.g., 3-methylphenylboronic acid) under identical conditions .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for emergency protocols .

What challenges arise in achieving enantiomeric purity due to the hydroxypiperidine group?

Q. Advanced

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.

- Asymmetric Synthesis : Employ enantioselective alkylation with chiral ligands (e.g., BINOL-derived catalysts).

- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-predicted transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.